molecular formula C8H9BrN2O B1266086 (4-Bromo-3-methylphenyl)urea CAS No. 78508-46-0

(4-Bromo-3-methylphenyl)urea

Cat. No. B1266086
CAS RN: 78508-46-0
M. Wt: 229.07 g/mol
InChI Key: CRGNBCADENCADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (4-Bromo-3-methylphenyl)urea often involves multi-step chemical reactions, utilizing different starting materials and catalysts to achieve the desired urea derivatives. For example, Yan Feng-mei and Liu He-qin (2009) detailed the synthesis of a key intermediate of an antitumor agent from 4-chloro-3-trifluoromethylaniline, achieving high yield and purity (Yan Feng-mei & Liu He-qin, 2009). Similarly, the synthesis of other urea compounds often requires careful selection of reactants and conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of urea derivatives, including this compound, can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, the crystal structure of related compounds provides insights into the spatial arrangement of atoms and the molecular geometry, which are crucial for understanding the compound's chemical behavior and reactivity (B. Kumar et al., 2016).

Chemical Reactions and Properties

Urea derivatives participate in a wide range of chemical reactions, displaying diverse chemical properties based on their molecular structure. The reactivity can be influenced by substituents on the phenyl ring, as seen in studies where bromo and chloro substitutions play a critical role in determining the compound's chemical behavior and interaction with other molecules (S. Xin, 2006).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and density, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in various fields. Research on similar compounds provides valuable data that can be extrapolated to understand the physical characteristics of this compound.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are pivotal for its application in synthesis and other chemical processes. Studies on urea derivatives offer insights into their chemical behavior, facilitating the development of new chemical reactions and applications (M. F. S. Babu et al., 2005).

Scientific Research Applications

Atmospheric CO2 Fixation

(Manna, Kayal, Samanta, & Das, 2017) explored a bis-urea receptor with 4-bromo-3-methyl disubstituted features for capturing atmospheric CO2. The study demonstrated the potential of such compounds in forming stable complexes that can efficiently entrap CO2, highlighting their relevance in environmental chemistry and climate change mitigation.

Crystal Structure Analysis

In the field of crystallography, (Kang, Kim, Kwon, & Kim, 2015) analyzed the crystal structure of a phenylurea herbicide, revealing insights into its molecular arrangement. This research aids in understanding the physical and chemical properties of similar compounds, including (4-Bromo-3-methylphenyl)urea.

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic analysis of related compounds have been a focus of study, as seen in (Praveenkumar, Subala, Anand, & Raman, 2021). This research provides valuable information on the chemical characteristics and potential applications of these compounds in various scientific domains.

Enzyme Inhibition and Anticancer Investigations

Research by (Mustafa, Perveen, & Khan, 2014) has delved into the synthesis of urea derivatives and their potential as enzyme inhibitors and anticancer agents. This highlights the biomedical significance of such compounds, including this compound derivatives.

Impurities Analysis in Pharmaceutical Agents

(Liu, Zhou, Feng, Zhang, Zhou, & Huang, 2011) conducted a detailed analysis of impurities in a hypoglycaemic agent, emphasizing the importance of understanding the composition and purity of pharmaceutical compounds, which could include derivatives of this compound.

Nonlinear Optical Material Studies

The exploration of organic nonlinear optical materials, as demonstrated in (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004), provides insights into the potential use of this compound derivatives in advanced material sciences.

Studies on Urea-Fluoride Interaction

Research on the interaction between urea and fluoride ions, as explored by (Boiocchi et al., 2004), is crucial in understanding the chemical behavior of urea derivatives, which can impact various scientific fields, including this compound.

Safety and Hazards

The safety information for “(4-Bromo-3-methylphenyl)urea” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for further information .

properties

IUPAC Name

(4-bromo-3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNBCADENCADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229129
Record name (3-Methyl-4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78508-46-0
Record name (3-Methyl-4-bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methyl-4-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
(4-Bromo-3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
(4-Bromo-3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
(4-Bromo-3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
(4-Bromo-3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
(4-Bromo-3-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.